
3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Mecanismo De Acción
3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine selectively inhibits JAK3, which is predominantly expressed in immune cells. By blocking JAK3, 3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine prevents the activation of downstream signaling pathways, leading to the suppression of cytokine production and immune cell proliferation. This results in the reduction of inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine has been shown to effectively reduce the levels of various pro-inflammatory cytokines, including interleukin-2 (IL-2), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), in both in vitro and in vivo studies. It also suppresses the proliferation and activation of T cells, B cells, and natural killer (NK) cells. These effects contribute to the overall anti-inflammatory and immunosuppressive properties of 3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine has several advantages for lab experiments, including its high potency, selectivity, and specificity for JAK3. It also has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, 3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine has some limitations, including its potential toxicity and off-target effects. It can also interfere with normal immune function, leading to increased susceptibility to infections.
Direcciones Futuras
3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine has shown promising results in preclinical and clinical studies for various autoimmune diseases. Future research should focus on further elucidating the mechanism of action of 3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine, as well as its potential applications in other immune-mediated disorders. Additionally, there is a need for the development of more selective JAK3 inhibitors with improved safety profiles, as well as the identification of biomarkers for patient selection and monitoring of treatment response.
Métodos De Síntesis
The synthesis of 3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine involves a series of chemical reactions, starting with the condensation of 2-fluorosulfonyloxybenzoic acid with 3-cyano-1-cyclopropyl-2-oxo-1,2-dihydropyridine-5-carboxylic acid. The resulting intermediate is then subjected to further reactions, including cyclization and deprotection, to yield the final product. The synthesis of 3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively suppress the activity of JAK3, a key mediator of cytokine signaling, which plays a crucial role in the pathogenesis of autoimmune diseases.
Propiedades
IUPAC Name |
3-cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O5S/c17-25(22,23)24-14-4-2-1-3-13(14)15(20)11-7-10(8-18)16(21)19(9-11)12-5-6-12/h1-4,7,9,12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRPGTIVSMMBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=C(C2=O)C#N)C(=O)C3=CC=CC=C3OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-1-cyclopropyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

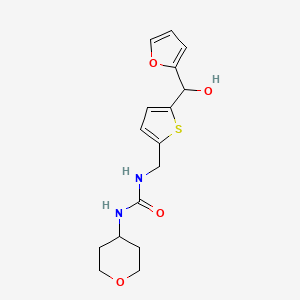
![N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide](/img/structure/B2999823.png)
![7-(3-chloro-2-methylphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2999825.png)
![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2999826.png)
![2-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-isoindole-1,3-dione](/img/structure/B2999828.png)
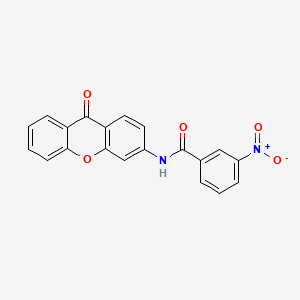
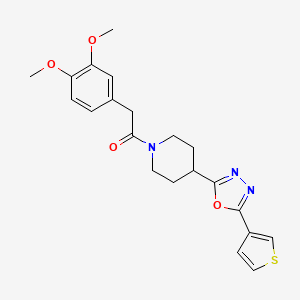
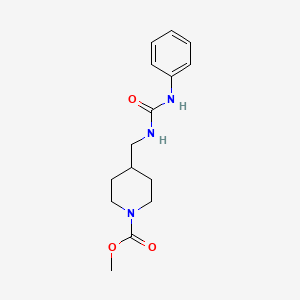

![2,4,6-Trimethyl-1-[3-(trifluoromethyl)phenyl]-pyridinium perchlorate](/img/structure/B2999841.png)
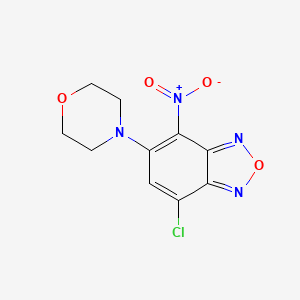
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999843.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2999844.png)
![1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2999845.png)